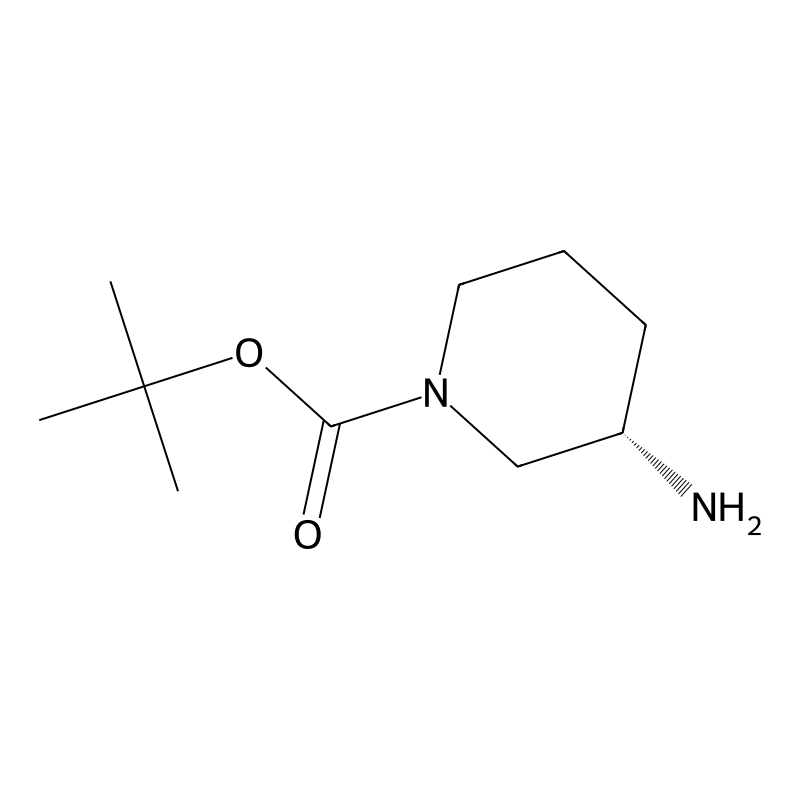

(S)-1-Boc-3-aminopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(S)-1-Boc-3-aminopiperidine serves as a valuable building block for the synthesis of various biologically active molecules, including:

- Medicines: It can be a precursor for the synthesis of drugs targeting different therapeutic areas. For example, it can be used to create novel inhibitors for enzymes involved in neurodegenerative diseases [].

- Pharmacological Probes: The molecule's structure allows for modifications to explore the structure-activity relationship of potential drugs. This helps researchers understand how changes in the molecule's structure affect its interaction with biological targets [].

Organic Synthesis

(S)-1-Boc-3-aminopiperidine's chiral nature and functional groups make it a versatile reagent in organic synthesis. Here are some examples of its applications:

- Asymmetric Catalysis: The molecule can be employed as a chiral ligand in asymmetric catalysis reactions, promoting the formation of enantioenriched products [].

- Resolution of Racemic Mixtures: Due to its chirality, (S)-1-Boc-3-aminopiperidine can be used to resolve racemic mixtures of other chiral compounds through diastereomeric salt formation [].

(S)-1-Boc-3-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. This compound features a piperidine ring substituted at the 3-position with an amino group, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protective moiety for the amine functionality, allowing for selective reactions in synthetic chemistry. The compound is recognized for its utility in the synthesis of various bioactive molecules and pharmaceuticals, particularly in the field of medicinal chemistry .

- Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then engage in nucleophilic substitution reactions.

- Reductive Amination: This compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents such as sodium triacetoxyborohydride, leading to the formation of secondary or tertiary amines.

- Cyclization Reactions: It can participate in cyclization reactions to generate various heterocyclic compounds. These reactions often require specific catalysts and reaction conditions to achieve desired outcomes .

The biological activity of (S)-1-Boc-3-aminopiperidine is primarily linked to its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it is involved in the preparation of dipeptidyl peptidase IV inhibitors, which are significant in managing diabetes by regulating blood sugar levels. The compound's structure allows it to mimic peptide substrates, enhancing its efficacy in biological applications .

Several methods exist for synthesizing (S)-1-Boc-3-aminopiperidine:

- Amination of Piperidone: One common approach involves the amination of 1-Boc-3-piperidone using immobilized ω-transaminases and isopropylamine as the amine donor, facilitated by pyridoxal-5’-phosphate as a cofactor.

- Continuous Flow Synthesis: Recent studies have demonstrated efficient synthesis using continuous flow systems, achieving high conversion rates (up to 95%) within short reaction times (approximately 10 minutes) under optimized conditions .

- Conventional Synthetic Routes: Traditional methods may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce the Boc group and amino functionality .

(S)-1-Boc-3-aminopiperidine has diverse applications across various fields:

- Medicinal Chemistry: It serves as an intermediate for synthesizing drugs, particularly those targeting metabolic disorders such as diabetes.

- Agrochemicals: The compound is utilized in developing agrochemical products that require specific biological activity.

- Fine Chemicals Production: It acts as a building block for synthesizing complex organic molecules used in research and industrial applications .

Interaction studies involving (S)-1-Boc-3-aminopiperidine focus on its role in drug development and enzyme inhibition mechanisms. Research has shown that derivatives of this compound can selectively inhibit bacterial cysteine proteases, thereby providing insights into potential therapeutic applications against bacterial infections . Additionally, studies on its binding affinity and selectivity towards target enzymes are crucial for optimizing drug design.

(S)-1-Boc-3-aminopiperidine can be compared with several similar compounds, highlighting its unique characteristics:

| Compound Name | Structure Position | Unique Characteristics |

|---|---|---|

| 1-Boc-4-aminopiperidine | 4-position | Different reactivity due to amino group position |

| 1-Boc-2-aminopiperidine | 2-position | Used in distinct synthetic pathways |

| 3-Aminopiperidine | No protecting group | More reactive due to unprotected amine |

| (R)-tert-butyl 3-(tert-butoxycarbonyl)amino)piperidine-1-carboxylate | Stereochemistry | Different stereochemical properties affecting activity |

The uniqueness of (S)-1-Boc-3-aminopiperidine lies in its specific position of the Boc-protected amino group, which significantly influences its reactivity and suitability for various synthetic applications compared to other piperidine derivatives .

(S)-1-Boc-3-aminopiperidine (tert-butyl (3S)-3-aminopiperidine-1-carboxylate) is a chiral piperidine derivative with the molecular formula $$ \text{C}{10}\text{H}{20}\text{N}{2}\text{O}{2} $$ and a molecular weight of 200.28 g/mol. Its structure features a six-membered piperidine ring with a primary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position (Figure 1). The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic processes.

The compound’s stereochemical purity is critical, as its (S)-enantiomer serves as a key intermediate in synthesizing biologically active molecules. For example, it is used in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors such as alogliptin and cysteine protease inhibitors. Its CAS registry number, 625471-18-3, is widely referenced in pharmaceutical databases.

Table 1: Key physicochemical properties of (S)-1-Boc-3-aminopiperidine

| Property | Value | Source |

|---|---|---|

| Specific rotation ($$[\alpha]_D$$) | +30° to +32° (c=1, DMF) | |

| Boiling point | 277.3°C (predicted) | |

| Refractive index | 1.469–1.473 |

Historical Context in Pharmaceutical Chemistry

The Boc-protected aminopiperidine framework emerged as a strategic building block in the late 20th century, coinciding with advances in peptide synthesis and chiral chemistry. Early synthetic routes relied on multi-step resolutions of racemic mixtures, which suffered from low yields (40–50%). The 2000s saw innovations in enzymatic asymmetric synthesis, particularly using ω-transaminases to achieve enantiomeric excess (ee) >99%.

Notably, the compound gained prominence in the 2010s as a precursor to DPP-4 inhibitors, which revolutionized type 2 diabetes treatment. Its compatibility with Pd-catalyzed C–H functionalization further expanded its utility in creating structurally diverse pharmacophores.

Overview of Research Landscape

Research on (S)-1-Boc-3-aminopiperidine spans three domains:

- Synthesis Optimization:

Pharmaceutical Applications:

Chiral Resolution Techniques:

Current Academic Interest and Research Trends

Recent studies focus on:

- Green chemistry: Enzyme immobilization on epoxy resins to reduce solvent waste.

- Computational design: Molecular docking studies to predict binding affinities for protease targets.

- Novel applications: Use in proteolysis-targeting chimeras (PROTACs) and peptide mimetics.

Table 2: Comparative analysis of synthetic methods for (S)-1-Boc-3-aminopiperidine

| Method | Yield (%) | ee (%) | Scale-Up Potential | Reference |

|---|---|---|---|---|

| Reductive amination | 62 | 90 | Moderate | |

| Enzymatic transamination | 95 | >99 | High | |

| Continuous-flow system | 95 | >99 | Industrial |

Molecular Structure and Stereochemistry

(S)-1-Boc-3-aminopiperidine represents a chiral heterocyclic compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol [1]. The compound features a six-membered piperidine ring bearing an amino group at the 3-position and a tert-butoxycarbonyl protecting group at the nitrogen atom in the 1-position [1]. The stereogenic center is located at the carbon atom bearing the amino functionality, designated as the 3-position of the piperidine ring [1].

Absolute Configuration Determination

The absolute configuration of (S)-1-Boc-3-aminopiperidine has been definitively established through multiple analytical approaches [2]. The S-configuration at the 3-position carbon has been confirmed through chemical correlation methods involving reductive amination of ethyl glyoxylate with enantiomerically pure (S)-3-amino-1-Boc-piperidine reference compounds [2]. Analytical chiral high-performance liquid chromatography has been employed to verify the enantiomeric purity, with retention times allowing unequivocal assignment of the stereochemical configuration [2]. The compound exhibits an enantiomeric excess of 100% when properly separated from racemic mixtures [2].

Conformational Analysis

The piperidine ring in (S)-1-Boc-3-aminopiperidine adopts predominantly chair conformations, which represent the most thermodynamically stable arrangements for six-membered saturated heterocycles [3] [4]. The presence of the tert-butoxycarbonyl group at the nitrogen atom influences the conformational preferences through steric and electronic effects [4]. Nuclear magnetic resonance spectroscopy studies indicate that the compound exists primarily in chair conformations with the amino substituent preferentially occupying equatorial positions to minimize steric strain [4]. The tert-butoxycarbonyl group's bulky nature contributes to conformational rigidity and affects the overall molecular geometry [4].

Stereochemical Stability

The stereochemical integrity of (S)-1-Boc-3-aminopiperidine remains stable under standard storage and handling conditions [1] [5]. The compound maintains its optical purity when stored at temperatures between 2-8°C in an inert atmosphere and protected from light [1] [5]. The stereogenic center shows resistance to racemization under neutral conditions, although exposure to strong acids or bases should be avoided to prevent epimerization [1]. The tert-butoxycarbonyl protecting group provides additional stabilization to the molecule and prevents unwanted side reactions that could compromise stereochemical integrity [1].

Physical Properties

Melting Point, Boiling Point, and Physical State

(S)-1-Boc-3-aminopiperidine exists as a low melting point solid or liquid at room temperature, with a melting point range of 21-25°C [5] [6]. The compound appears as a colorless to yellow gum or semi-solid material under standard conditions [1] [6]. The predicted boiling point is 277.3±33.0°C, indicating moderate volatility [1] [6]. The flash point has been determined to be 122°C, providing important information for safe handling procedures [6]. The physical state can vary between solid and liquid depending on ambient temperature conditions due to the relatively low melting point [5].

| Physical Property | Value |

|---|---|

| Physical State (20°C) | Low MP Solid or Liquid |

| Appearance | Colorless to yellow gum or semi-solid |

| Melting Point | 21-25°C |

| Boiling Point (Predicted) | 277.3±33.0°C |

| Flash Point | 122°C |

| Density | 1.02 g/cm³ |

Solubility Parameters

The solubility characteristics of (S)-1-Boc-3-aminopiperidine reflect its amphiphilic nature, combining both hydrophilic amino functionality and lipophilic tert-butoxycarbonyl group [1] [7]. The compound demonstrates good solubility in dimethylsulfoxide, making this solvent suitable for various synthetic applications [1] [7]. Water solubility is limited, with the compound being only slightly soluble in aqueous media [1]. The compound shows immiscibility with water in its pure form, indicating predominantly hydrophobic character [8]. Solubility in organic solvents such as chloroform and dimethylformamide has been reported, with particular utility in optical rotation measurements [8].

Optical Rotation and Chiroptical Properties

The optical rotation of (S)-1-Boc-3-aminopiperidine serves as a definitive characteristic for stereochemical identification and purity assessment [1] [9] [5]. When measured in dimethylformamide at a concentration of 1 g/100 mL, the compound exhibits a positive optical rotation of +26° to +33° [5]. Alternative measurements using different solvent systems provide additional confirmation of the stereochemical assignment [9]. The compound's chiroptical properties remain consistent across different measurement conditions, providing reliable means for quality control and stereochemical verification [9] [5]. The refractive index ranges from 1.4690 to 1.4730, contributing to the overall optical characterization of the material [5] [6].

Chemical Properties

Reactivity of the Amino Group

The amino group at the 3-position of (S)-1-Boc-3-aminopiperidine exhibits typical primary amine reactivity patterns while being influenced by the electron-withdrawing nature of the tert-butoxycarbonyl protecting group [2]. The amino functionality readily participates in reductive amination reactions, as demonstrated in the synthesis of peptide analogues and other nitrogen-containing compounds [2]. The reactivity is modulated by the piperidine ring's electronic properties and the steric environment created by the protecting group [2]. The amino group can undergo nucleophilic substitution reactions and forms stable derivatives with various electrophilic reagents [2].

Boc Group Interactions and Stability

The tert-butoxycarbonyl protecting group in (S)-1-Boc-3-aminopiperidine demonstrates excellent stability under neutral and basic conditions while remaining susceptible to acidic deprotection [1] [8]. The protecting group effectively shields the nitrogen atom from unwanted reactions and provides conformational rigidity to the molecule [8]. Under acidic conditions, particularly with trifluoroacetic acid, the tert-butoxycarbonyl group can be cleanly removed to yield the free amine [2]. The protecting group's bulky nature influences the overall molecular conformation and affects the compound's physical properties [8]. The carbonyl functionality of the protecting group contributes to the compound's infrared spectroscopic characteristics [8].

Acid-Base Characteristics

The acid-base properties of (S)-1-Boc-3-aminopiperidine are dominated by the basic nature of the piperidine nitrogen and the amino group [1] [10]. The predicted pKa value of 10.35±0.20 indicates moderate basicity, which is consistent with secondary amine character [1] [6]. The presence of the electron-withdrawing tert-butoxycarbonyl group reduces the basicity compared to unprotected aminopiperidines [10]. The compound can exist in different protonation states depending on the pH of the environment, with the piperidine nitrogen being the primary site of protonation [10] [11]. The acid-base behavior influences the compound's solubility and reactivity patterns in various chemical environments [10].

Piperidine Ring Reactivity

The piperidine ring in (S)-1-Boc-3-aminopiperidine exhibits characteristic saturated heterocycle reactivity while maintaining conformational stability [3] [4]. The ring system provides a rigid framework that influences the spatial arrangement of substituents and affects overall molecular reactivity [4]. The nitrogen atom in the ring can participate in various chemical transformations while the tert-butoxycarbonyl protecting group modulates its nucleophilicity [4]. The ring's conformational preferences affect the accessibility of reactive sites and influence the stereochemical outcomes of chemical reactions [3] [4]. The saturated nature of the piperidine ring makes it relatively inert to oxidation under mild conditions, contributing to the compound's overall stability [4].

| Chemical Property | Value |

|---|---|

| pKa (Predicted) | 10.35±0.20 |

| Sensitivity | Air Sensitive |

| Storage Conditions | 2-8°C, inert atmosphere, dark |

| Protecting Group Stability | Stable under neutral/basic conditions |

| Deprotection Conditions | Acidic (TFA/DCM) |

Chemical Synthesis Routes

Racemic Synthesis and Resolution Methods

Racemic 1-Boc-3-aminopiperidine is routinely accessed by hydrogenolysis of benzyl-protected nipecotic acid derivatives followed by Boc-installation, furnishing 91% isolated yield on multigram scale [1]. Optical enrichment is achieved through diastereomeric salt formation with cyclic phosphoric acids; a single crystallization affords the desired (S)-amine in 99.5% yield and 99.6% enantiomeric excess [2]. Alternative resolutions employ N-tosyl-(S)-phenylalanine or tartaric acid, but these require multiple recrystallizations to surpass 95% enantiomeric excess [3] [4].

| Resolution agent | Isolated yield | Enantiomeric excess | Literature source |

|---|---|---|---|

| (R)-4-(2-Chlorohydroxy-1,3,2-dioxaphosphorinane)-2-oxide | 99.5% [2] | 99.6% [2] | 3 |

| N-Tosyl-(S)-phenylalanine | 82% [3] | 96% [3] | 8 |

| (S)-Mandelic acid | 78% [4] | 94% [4] | 15 |

Asymmetric Chemical Synthesis

Several non-enzymatic asymmetric routes circumvent resolution entirely. Chiral rhodium catalysts effect C–H insertion of donor–acceptor carbenes into N-Boc-piperidines, delivering 2-, 3-, or 4-substituted congeners in up to 98% enantiomeric excess; subsequent reductive manipulations furnish the target (S)-amine [5]. A complementary Curtius rearrangement of enantiomerically enriched piperidine-3-carboxylic acid hydrazides proceeds with complete stereoretention, enabling kilogram-scale access to (S)-3-aminopiperidine salts that are Boc-protected in a single pot [6].

Palladium-Catalyzed C–H Functionalization Approaches

Bidentate aminoquinoline amides guide highly selective palladium-mediated arylation of unactivated C(4)–H bonds on N-Boc-piperidines, affording cis-arylated intermediates in 68–85% yield and complete diastereocontrol [7] [8]. Regiospecific C(5)–H arylation has also been realized with picolinamide auxiliaries when 2,6-dimethylbenzoic acid is included as a transient ligand, yielding mono-arylated products in 78% yield under 140 °C conditions [9]. These methodologies streamline late-stage diversification, but auxiliary installation and removal add two to three steps to the overall sequence [10].

Protection–Deprotection Strategies

tert-Butoxycarbonyl protection remains the orthogonal choice because it is:

- Stable to hydrogenation, Curtius rearrangement, and enzymatic transamination [1] [11].

- Cleaved quantitatively with 4 M hydrogen chloride in dioxane or trifluoroacetic acid without racemization [12] [7].

Aminoquinoline or picolinamide directing groups are removed after C–H functionalization by amide activation followed by lithium aluminum hydride reduction, cleanly unveiling the Boc-protected amine while preserving stereochemistry [7].

Biocatalytic Approaches

ω-Transaminase-Mediated Synthesis

| Enzyme preparation | Substrate load (g L⁻¹) | Time to >95% conversion | Enantiomeric excess | Reference |

|---|---|---|---|---|

| Chiral Vision TA-A02 (immobilized) | 50 [14] | 6 h [14] | 98% [14] | 19 |

| c-LEcta ATA-117 (free) | 30 [11] | 3 h [11] | >99% [11] | 16 |

| ATA-426 (engineered) | 75 [15] | 8 h [15] | 97% [15] | 18 |

Enzyme Engineering for Improved Catalytic Performance

Active-site mutagenesis of ATA-117 identified the I259T/A306V double mutant, which raises catalytic turnover to 8,400 min⁻¹ and elevates thermostability by 12 °C [16]. Whole-cell immobilization further enhances operational half-life, with 92% activity retained after 10 days of continuous use in a packed-bed microbioreactor [17].

Cofactor Regeneration Systems

Co-immobilization of pyridoxal phosphate within polyethyleneimine-functionalized hydrogels eliminates external cofactor feed; productivity remains unchanged whether 0 or 0.2 mM exogenous PLP is supplied [17]. Phosphorylated cofactor anchoring via multipoint attachment keeps PLP available for >15 reaction cycles and simplifies downstream purification [18].

Reaction Mechanism and Kinetics

ω-Transaminases operate through a ping-pong bi-bi mechanism. Pre-steady-state analysis shows a rapid-equilibrium formation constant $$K_D = 23 µM$$ for the external aldimine intermediate when 1-Boc-3-piperidone is the acceptor [11]. Rate-limiting proton transfer from the PLP pyridinium to the ketimine nitrogen displays a primary kinetic isotope effect of 3.4 [17], underscoring the benefit of engineering residue networks that facilitate proton shuttling.

Continuous Flow Synthesis

Immobilized Enzyme Technology

Covalent attachment of ω-transaminase onto ethylenediamine-modified epoxy resins secures >95% binding efficiency and 75% recovered activity [19]. Multipoint anchoring rigidifies the protein, giving 90% residual activity after 15 reuse cycles (120 h cumulative reaction time) [19].

Amino-Ethylenediamine-Modified Epoxide Supports

The two-layer architecture—outer epoxy groups above an ethylenediamine spacer—accelerates initial ionic adsorption before covalent locking, shortening immobilization from 24 h to 4 h and increasing volumetric activity by 2.3-fold relative to conventional monofunctional epoxy beads [20] [21].

Process Parameters Optimization

A 10-mm-diameter stainless-steel column (15 cm bed height) packed with 3 g of immobilized enzyme processes a 100 mM substrate stream at 30 °C. Key metrics are summarized below.

| Parameter | Value | Source |

|---|---|---|

| Residence time | 10 min [19] | 12 |

| Steady-state conversion | 95% [19] | 12 |

| Space–time yield | 930.73 g L⁻¹ day⁻¹ [19] | 12 |

| Productivity decay after 24 h | <2% [19] | 12 |

Design-of-experiments revealed that operating at 600 kPa back-pressure and substrate concentrations above 150 mM reduced conversion due to product inhibition of the aminated species [14].

Reactor Design Considerations

Uniform temperature control is critical because transaminase activity drops 5% per °C above 40 °C [17]. Static mixers upstream of the column ensure homogenous amine donor distribution, while a 0.2 µm PTFE guard filter prevents resin attrition. Inline ATR-FTIR permits real-time quantification of ketone depletion, enabling automated feedback to adjust flow rates and maintain target conversion [19].

Comparative Performance Overview

| Strategy | Step count to product | Typical yield | Enantiomeric excess | Scalability | Environmental impact |

|---|---|---|---|---|---|

| Resolution of racemate | 4 [2] | 70–99% [2] [1] | ≥99% [2] | High (crystallization) | Moderate solvent use |

| Asymmetric chemical catalysis | 6–8 [5] | 45–68% [5] | 90–98% [5] | Medium (specialty catalysts) | Elevated metal waste |

| Pd-directed C–H arylation route | 6–7 [7] [9] | 60–85% [7] | Stereodefined [9] | Medium (auxiliary recycling) | Metal/acidic additives |

| ω-Transaminase batch | 1 [11] | 90–99% [11] | >99% [11] | Excellent (aqueous) | Minimal waste |

| Continuous-flow transamination | 1 [19] | 95% [19] | >99% [19] | Outstanding (930 g L⁻¹ day⁻¹) [19] | Very low E-factor |

XLogP3

GHS Hazard Statements

H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (12.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant